molecular formula C17H12F2N4OS2 B11256723 2,6-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

2,6-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11256723
M. Wt: 390.4 g/mol
InChI Key: JTNHRNWYJUVBBJ-UHFFFAOYSA-N
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Description

2,6-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with difluoro groups and a thiophene-triazolo-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-triazolo-thiazole moiety, which is then coupled with a difluorobenzamide derivative. Common synthetic methods include:

    Cyclization Reactions: Formation of the triazolo-thiazole ring system through cyclization of appropriate precursors.

    Coupling Reactions: Use of coupling agents such as EDCI or DCC to link the thiophene-triazolo-thiazole moiety with the difluorobenzamide core.

    Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,6-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

2,6-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2,6-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the triazolo-thiazole moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings.

    Triazolo-Thiazole Compounds: Other molecules containing the triazolo-thiazole moiety.

Uniqueness

2,6-DIFLUORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to the combination of difluorobenzamide and thiophene-triazolo-thiazole structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12F2N4OS2

Molecular Weight

390.4 g/mol

IUPAC Name

2,6-difluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C17H12F2N4OS2/c18-11-3-1-4-12(19)14(11)16(24)20-7-6-10-9-26-17-21-15(22-23(10)17)13-5-2-8-25-13/h1-5,8-9H,6-7H2,(H,20,24)

InChI Key

JTNHRNWYJUVBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F

Origin of Product

United States

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